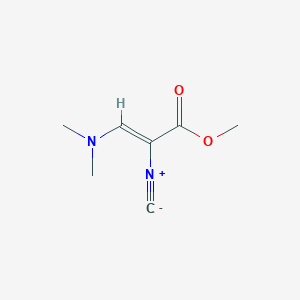
Methyl 3-(dimethylamino)-2-isocyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves several key methods. For example, the compound was prepared from N-acetylglycine, which underwent a series of reactions to yield a versatile reagent for the synthesis of heterocyclic systems, including various pyranones and pyrimidinones (Kralj et al., 1997). Another synthesis route involves the reaction of 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate, highlighting the compound's role in the formation of novel structures (Moriya & Yoneda, 1982).
Molecular Structure Analysis
The molecular structure of Methyl 3-(dimethylamino)-2-isocyanoacrylate and its derivatives has been studied extensively, including the analysis of isomerization and conformation. For instance, an isomerizational and conformational study of related compounds revealed insights into the molecular structures, including E and Z isomers and their stability and conformations (Gatial et al., 2011).
Chemical Reactions and Properties
This compound is involved in a variety of chemical reactions, demonstrating its versatility as a reagent. One study discussed its reaction with acyl chlorides, leading to unexpected products and providing insights into its reactivity (Bossio et al., 1993). Moreover, it has been used in multicomponent reactions for the assembly of complex molecules, showcasing its utility in organic synthesis (Dömling & Illgen, 2004).
Physical Properties Analysis
The physical properties of Methyl 3-(dimethylamino)-2-isocyanoacrylate, such as its solubility, boiling point, and melting point, are crucial for its application in chemical reactions. However, specific studies focusing on these properties were not highlighted in the available research literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming diverse chemical structures, are significant. The compound's reactivity with isocyanates and its application in novel polyamide syntheses illustrate its chemical properties and potential for creating polymers with unique characteristics (Kihara, Sugimoto, & Endo, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole-4-carboxylic Acids : The novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin has been used for the synthesis of imidazole-4-carboxylic acids. This process is notably efficient, utilizing a microwave reactor and requiring only 15 minutes at 220°C (Henkel, 2004).
Investigation in Isocyanide Chemistry : A study investigated the reaction between (Z)-methyl 3-dimethylamino-2-isocyanoacrylate and acyl chlorides. This work contributes to a deeper understanding of reactions involving isocyanides and related compounds (Bossio et al., 1993).
Multicomponent Assembly of 2-Acyloxymethyl Thiazoles : Methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate has been used in a multicomponent reaction for assembling diverse substituted 2-acyloxymethyl thiazoles. The reaction was compatible with a wide range of functionalized starting materials (Henkel et al., 2003).
Synthesis of 1-Alkyl-4-imidazolecarboxylates : Research demonstrated that reacting ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine leads to the regioselective formation of 1-alkyl-4-imidazolecarboxylates. This method has been shown to be applicable to a variety of amine substrates (Helal & Lucas, 2002).
Preparation of Pyrimidine-4(3H)-ones : Utilizing methyl 3-(dimethylamino) acrylates, researchers synthesized compounds which were effective in producing 2,5-substituted 4(3H)-pyrimidones when reacted with amidines. This work broadens the scope of applications for such isocyanides in the synthesis of pyrimidine derivatives (Sokolenko et al., 2017).
Synthesis of Polyamide : A study demonstrated the application of 1,1-Bis(dimethylamino)ethylene (ketene N,N-acetal) reacting with isocyanates to form various adducts, which were further used in novel polyamide syntheses. This showcases the versatility of dimethylamino-containing compounds in polymer chemistry (Kihara et al., 1999).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-isocyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGRQYTSPAJDX-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-2-isocyanoacrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

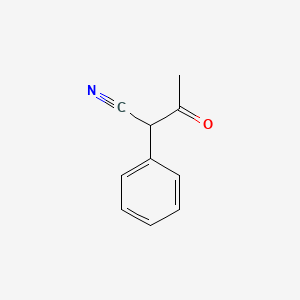


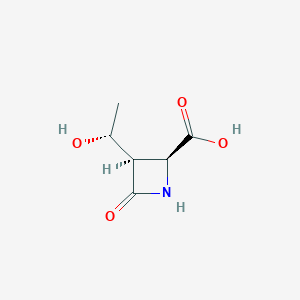
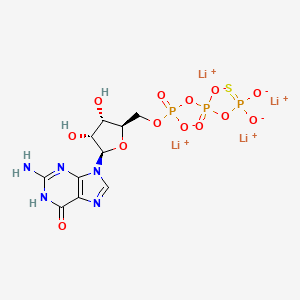


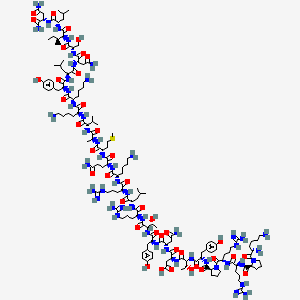
![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)